molecular formula C13H10FNO3 B1651423 2-(3-Fluoro-4-methoxyphenyl)nicotinic acid CAS No. 1261922-79-5

2-(3-Fluoro-4-methoxyphenyl)nicotinic acid

Cat. No. B1651423
CAS RN: 1261922-79-5
M. Wt: 247.22
InChI Key: IFWBPAAYTBBLDP-UHFFFAOYSA-N
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Description

2-(3-Fluoro-4-methoxyphenyl)nicotinic acid (FMN) is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. FMN belongs to the class of nicotinic acid derivatives and has been studied for its biochemical and physiological effects.

Scientific Research Applications

Herbicidal Activity

Nicotinic acid derivatives have been investigated for their potential as herbicides. A study by Chen Yu et al. (2021) synthesized a series of N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid, showing significant herbicidal activity against bentgrass and duckweed. The synthesis and structure-activity relationships explored offer insights into developing new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).

Pharmacological Receptors

Nicotinic acid, also recognized for its lipid-lowering effects, acts through specific receptors such as PUMA-G and HM74 in adipose tissue, mediating its anti-lipolytic effect. This mechanism involves the inhibition of cyclic adenosine monophosphate accumulation, crucial for understanding nicotinic acid's pharmacological actions and developing new drugs targeting dyslipidemia (S. Tunaru et al., 2003).

Anti-inflammatory and Analgesic Activities

Research into 2-(3-chloroanilino)nicotinic acid hydrazides has shown these compounds possess notable anti-inflammatory and analgesic activities. The exploration of these activities, especially in derivatives such as the 3-chloro and 4-methoxyphenyl variants, provides a basis for new therapeutic agents against inflammation and pain (L. Navidpour et al., 2013).

Separation and Recovery Technologies

In the quest for efficient nicotinic acid production and recovery, reactive extraction using organophosphorus solvating extractants like TOPO has been studied. This process, aimed at enhancing the recovery of nicotinic acid from various sources, highlights the importance of innovative separation technologies in pharmaceutical and biochemical industries (Sushil Kumar et al., 2008).

Vasorelaxation and Antioxidant Properties

Thionicotinic acid derivatives exhibit vasorelaxant and antioxidative activities, indicating their potential as therapeutics for cardiovascular diseases. Studies on compounds like 2-(1-adamantylthio)nicotinic acid have shown their ability to induce vasorelaxation and possess antioxidant properties, offering insights into the development of novel treatments for vascular disorders and oxidative stress (Supaluk Prachayasittikul et al., 2010).

properties

IUPAC Name

2-(3-fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-11-5-4-8(7-10(11)14)12-9(13(16)17)3-2-6-15-12/h2-7H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWBPAAYTBBLDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C=CC=N2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80687555
Record name 2-(3-Fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Fluoro-4-methoxyphenyl)nicotinic acid

CAS RN

1261922-79-5
Record name 2-(3-Fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80687555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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